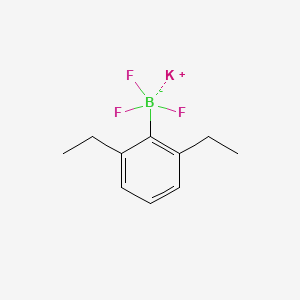
Potassium (2,6-diethylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,6-diethylphenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2,6-diethylphenyl)trifluoroborate typically involves the reaction of 2,6-diethylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. This method is known for its simplicity and high yield .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,6-diethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,6-diethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2,6-diethylphenyl)trifluoroborate in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (2,6-diethylphenyl)trifluoroborate is unique among potassium organotrifluoroborates due to its specific substituents on the phenyl ring. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the ethyl substituents and is used in similar cross-coupling reactions.
Potassium 2,6-dimethylphenyltrifluoroborate: Contains methyl groups instead of ethyl groups, affecting its reactivity and applications.
Potassium 2-fluorophenyltrifluoroborate: Contains a fluorine substituent, which can influence its electronic properties and reactivity.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents.
Properties
Molecular Formula |
C10H13BF3K |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
potassium;(2,6-diethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-3-8-6-5-7-9(4-2)10(8)11(12,13)14;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
LYXTYZMUPBIIPT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC=C1CC)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















